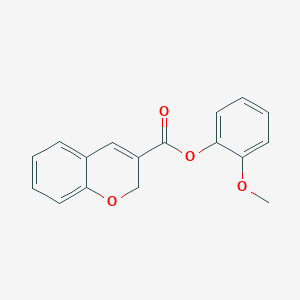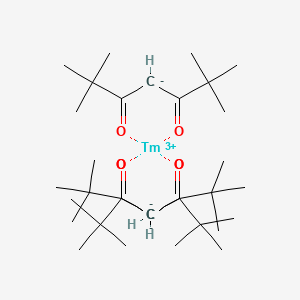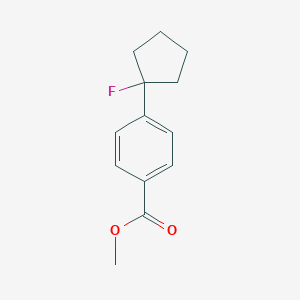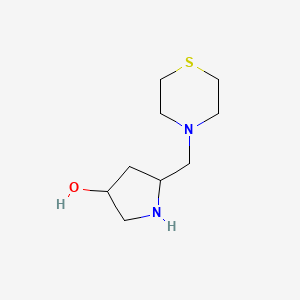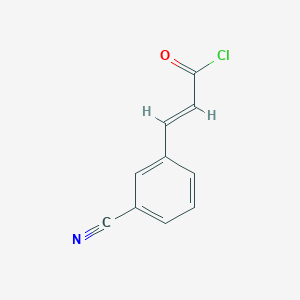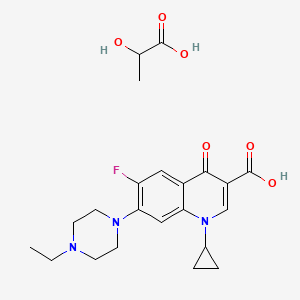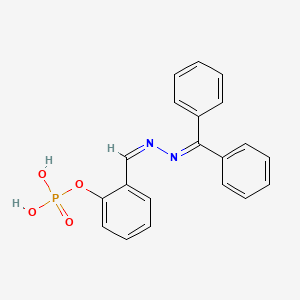
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazono group linked to a diphenylmethylene moiety, which is further connected to a phenyl dihydrogen phosphate group. The intricate arrangement of these functional groups endows the compound with distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the preparation of intermediate compounds through reactions such as Claisen condensation, followed by cyclization and decyclization reactions . The reaction conditions often require specific reagents, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, minimizing waste and reducing production time.
Chemical Reactions Analysis
Types of Reactions
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate has diverse applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate involves its interaction with molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activities. The diphenylmethylene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazono derivatives and diphenylmethylene-containing molecules. Examples include:
- 2-(((Diphenylmethylene)hydrazono)methyl)pyridine
- 2-(((Diphenylmethylene)hydrazono)methyl)phenol
Uniqueness
The uniqueness of 2-(((Diphenylmethylene)hydrazono)methyl)phenyl dihydrogen phosphate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17N2O4P |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[2-[(Z)-(benzhydrylidenehydrazinylidene)methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H17N2O4P/c23-27(24,25)26-19-14-8-7-13-18(19)15-21-22-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H,(H2,23,24,25)/b21-15- |
InChI Key |
FRKKLCNYTMKNDR-QNGOZBTKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=N/N=C\C2=CC=CC=C2OP(=O)(O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2OP(=O)(O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


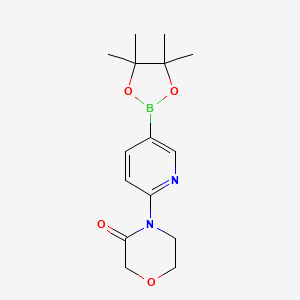
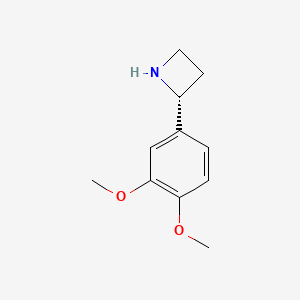
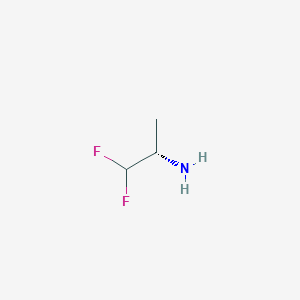
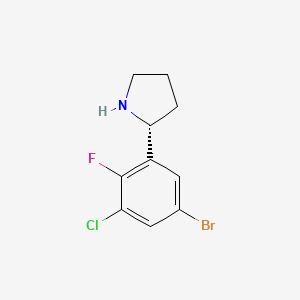
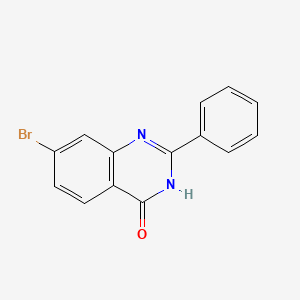
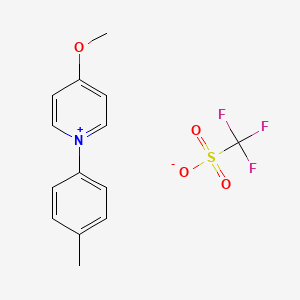
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12947578.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
